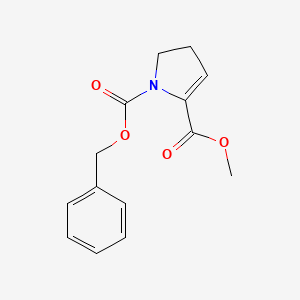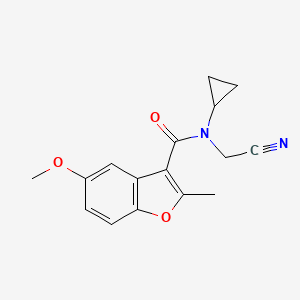![molecular formula C9H16N2O B2787652 Decahydropyrimido[1,2-a]azepin-4-one CAS No. 2173999-76-1](/img/structure/B2787652.png)
Decahydropyrimido[1,2-a]azepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydropyrimido[1,2-a]azepin-4-one (CAS Number: 2173999-76-1) is a heterocyclic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It is also known by other synonyms such as 4-(p-Chlorobenzyl)-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone .
Synthesis Analysis
A catalyst-controlled cascade reaction has been developed for the synthesis of bridged bicyclic tetrahydrobenz[b]azepin-4-ones from N-arylnitrones and allenes. This method expands the accessible structural diversity of a synthetically challenging heterocyclic scaffold and tunes a catalyst-sensitive process in a new direction .
Molecular Structure Analysis
This compound has a bicyclic structure, and its molecular formula indicates the presence of a nitrogen atom and an oxygen atom in the ring system .
Chemical Reactions Analysis
The compound can undergo ring expansion reactions to form azepinones. Photolysis and pyrolysis have been studied for its synthesis under mild conditions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Decahydropyrimido[1,2-a]azepin-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been found to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Decahydropyrimido[1,2-a]azepin-4-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been found to inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizures. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, which may contribute to its neuroprotective effects. Furthermore, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Decahydropyrimido[1,2-a]azepin-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for further research. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the effects of this compound may vary depending on the animal model used, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on Decahydropyrimido[1,2-a]azepin-4-one. One area of interest is the development of this compound analogs with improved therapeutic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Furthermore, studies are needed to investigate the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research is needed to explore the potential of this compound as a treatment for other types of cancer.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound has been optimized and improved over the years, allowing for large-scale production of the compound. This compound has been studied extensively for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for research on this compound, including the development of this compound analogs with improved therapeutic properties, and further studies to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of Decahydropyrimido[1,2-a]azepin-4-one involves the reaction of 2,3-dichloroquinoxaline with a cyclic amine, such as piperidine. The reaction proceeds through a series of steps, including cyclization, dehydrogenation, and reduction, to yield this compound as the final product. The synthesis method of this compound has been optimized and improved over the years, allowing for large-scale production of the compound.
Propriétés
IUPAC Name |
2,3,6,7,8,9,10,10a-octahydro-1H-pyrimido[1,2-a]azepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-6-10-8-4-2-1-3-7-11(8)9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGBIAXVOYXIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCC(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2787577.png)


![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)
![methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate](/img/structure/B2787585.png)





